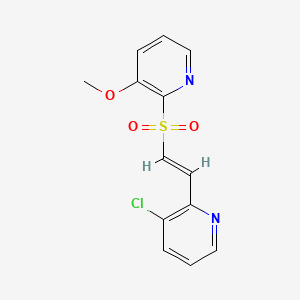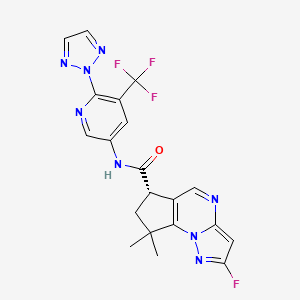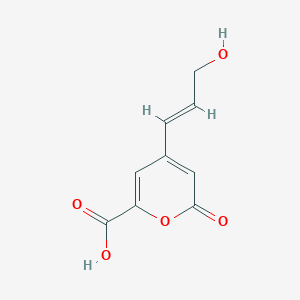
PROTAC CDK9 degrader-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC CDK9 degrader-5 is a small molecule designed to selectively degrade cyclin-dependent kinase 9 (CDK9) through the proteolysis-targeting chimera (PROTAC) mechanism. CDK9 is a crucial enzyme involved in the regulation of transcription elongation by RNA polymerase II. The degradation of CDK9 has shown potential in disrupting transcriptional programs that drive aberrant cell proliferation, making it a promising target for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC CDK9 degrader-5 involves the conjugation of a ligand that binds to CDK9 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes the following steps:
Synthesis of the CDK9-binding ligand: This involves the preparation of a small molecule that selectively binds to CDK9.
Synthesis of the E3 ligase ligand: This involves the preparation of a small molecule that binds to an E3 ubiquitin ligase, such as cereblon (CRBN).
Linker synthesis: A chemical linker is synthesized to connect the CDK9-binding ligand and the E3 ligase ligand.
Conjugation: The CDK9-binding ligand, linker, and E3 ligase ligand are conjugated to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yield and purity. The process also involves purification steps, such as chromatography, to isolate the final product .
化学反应分析
Types of Reactions
PROTAC CDK9 degrader-5 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability and efficacy.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
科学研究应用
PROTAC CDK9 degrader-5 has a wide range of scientific research applications, including:
Chemistry: The compound is used to study the chemical properties and reactivity of PROTAC molecules.
Biology: It is used to investigate the role of CDK9 in transcriptional regulation and cell cycle control.
Medicine: The compound is being explored as a potential therapeutic agent for cancer treatment, particularly in cancers driven by dysregulated transcriptional programs.
作用机制
PROTAC CDK9 degrader-5 exerts its effects by inducing the degradation of CDK9 through the ubiquitin-proteasome system. The compound forms a ternary complex with CDK9 and an E3 ubiquitin ligase, such as cereblon (CRBN). This complex facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome. The degradation of CDK9 disrupts transcriptional elongation and downregulates the expression of genes involved in cell proliferation .
相似化合物的比较
Similar Compounds
KI-CDK9d-32: A highly potent and selective CDK9 degrader that leads to rapid downregulation of MYC protein and mRNA transcript levels.
Palbo-PROTAC: A PROTAC that degrades both CDK4 and CDK6, used in combination with other agents to inhibit tumor cell proliferation.
Uniqueness
PROTAC CDK9 degrader-5 is unique in its selective degradation of CDK9, which offers a distinct advantage over traditional CDK9 inhibitors. By degrading CDK9, the compound not only inhibits its kinase activity but also removes its scaffolding functions, leading to a more comprehensive disruption of transcriptional programs .
属性
分子式 |
C42H48Cl2N8O9 |
|---|---|
分子量 |
879.8 g/mol |
IUPAC 名称 |
4-[(2,6-dichlorobenzoyl)amino]-N-[1-[11-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]undecanoyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C42H48Cl2N8O9/c43-27-12-10-13-28(44)36(27)39(57)48-29-23-46-50-37(29)40(58)47-25-18-21-51(22-19-25)34(55)15-7-5-3-1-2-4-6-8-20-45-33(54)24-61-31-14-9-11-26-35(31)42(60)52(41(26)59)30-16-17-32(53)49-38(30)56/h9-14,23,25,30H,1-8,15-22,24H2,(H,45,54)(H,46,50)(H,47,58)(H,48,57)(H,49,53,56) |
InChI 键 |
DZJCTNGKFRUZQI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


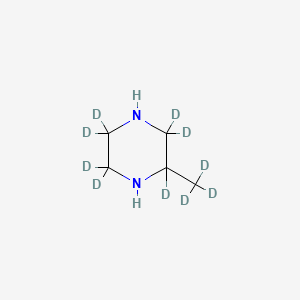
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide](/img/structure/B15139788.png)
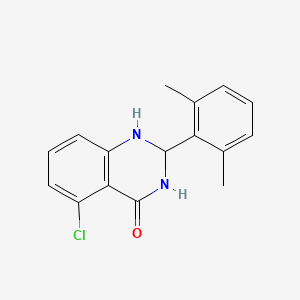
![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B15139799.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B15139800.png)
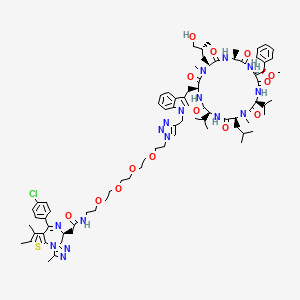
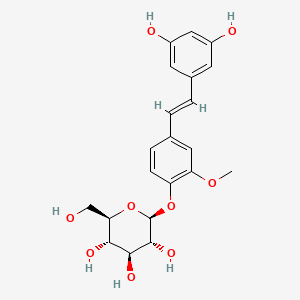
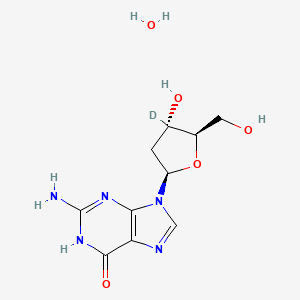
![2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15139827.png)

